molecular formula C12H18N4OS B6519861 3-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide CAS No. 932998-31-7

3-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide

Cat. No.: B6519861
CAS No.: 932998-31-7
M. Wt: 266.37 g/mol
InChI Key: GNNYYUFPAQKZRD-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide is a heterocyclic compound featuring a triazolo-thiazole core fused with a cyclopentyl-propanamide side chain.

Properties

IUPAC Name

3-cyclopentyl-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4OS/c17-10(6-5-9-3-1-2-4-9)13-11-14-15-12-16(11)7-8-18-12/h9H,1-8H2,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNYYUFPAQKZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=NN=C3N2CCS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide typically involves the cyclization of appropriate precursors under controlled conditions. The process often starts with the preparation of the triazole and thiazole intermediates, which are then fused together through a series of chemical reactions. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

3-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo-thiazole scaffold is a common structural motif in medicinal chemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Unique Features
3-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide C₁₃H₁₄N₄OS 274.34 Phenyl group High aromaticity; potential for π-stacking with biological targets.
2-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide C₁₃H₁₄N₄OS 274.34 Methyl group Simplified alkyl chain; may reduce steric hindrance for target binding.
2-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide C₁₄H₁₆N₄OS 288.37 Phenylbutanamide Extended carbon chain; possible enhanced hydrophobic interactions.
2-(2-methoxyphenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide C₁₃H₁₄N₄O₃S 306.34 Methoxyphenoxy group Improved solubility and bioavailability due to polar ether linkage.
3-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide ~C₁₄H₂₀N₄OS ~300.40 (estimated) Cyclopentyl group Balanced lipophilicity and conformational flexibility for diverse target binding.

Key Research Findings

Synthetic Accessibility :

  • Triazolo-thiazole derivatives generally require multi-step syntheses, often starting with cyclization of hydrazine derivatives (e.g., thiocarbazides) and subsequent functionalization via amidation or alkylation . The cyclopentyl-propanamide side chain in the target compound likely involves a Grignard or nucleophilic substitution step to attach the cyclopentyl group .

Structure-Activity Relationships (SAR): Phenyl vs. Cyclopentyl: Phenyl-substituted analogs (e.g., ) exhibit strong aromatic interactions but may suffer from poor solubility. Side Chain Length: Butanamide derivatives (e.g., ) show extended residence time in biological systems due to increased lipophilicity, whereas shorter chains (e.g., ) prioritize rapid clearance .

Biological Performance :

  • Compounds with electron-donating groups (e.g., methoxy in ) demonstrate enhanced enzyme inhibition, likely due to improved hydrogen bonding .
  • Amine-containing derivatives (e.g., ) show broad-spectrum antiviral activity, suggesting the protonatable amine is critical for disrupting viral entry or replication .

Biological Activity

3-Cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound integrates the structural features of triazole and thiazole rings, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The molecular formula of this compound is C12_{12}H15_{15}N5_{5}S. Its structure is characterized by a cyclopentyl group attached to a propanamide moiety linked to a triazolo-thiazole system.

Anticancer Activity

Research indicates that compounds with triazole and thiazole moieties exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The presence of the thiazole ring enhances interaction with cellular targets involved in cancer proliferation. Studies have shown that similar compounds can inhibit cell growth in various cancer cell lines (e.g., Jurkat and HT-29) with IC50_{50} values often below those of standard chemotherapeutics like doxorubicin .
  • Case Study : In vitro studies demonstrated that derivatives of triazolo-thiazoles can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Compounds containing thiazole and triazole rings have been evaluated for their antimicrobial properties:

  • Activity Spectrum : These compounds often show activity against a range of pathogens including bacteria and fungi. For example, derivatives have been tested against Staphylococcus aureus and Candida albicans with promising results .
  • Research Findings : A study highlighted that specific structural modifications could enhance the antimicrobial efficacy of triazolo-thiazole derivatives .

Anticonvulsant Properties

The anticonvulsant potential of similar compounds has been explored:

  • Efficacy : Some studies suggest that triazolo-thiazoles can effectively reduce seizure activity in animal models. The mechanism may involve modulation of neurotransmitter systems such as GABAergic pathways .
  • Comparative Analysis : Compounds in this class were compared with known anticonvulsants and showed comparable or superior efficacy in certain models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Key Modifications : Substituents on the thiazole or triazole rings can significantly influence biological activity. For instance, electron-donating groups often enhance anticancer activity by improving binding affinity to target proteins .
ModificationEffect on Activity
Electron-donating groupsIncrease anticancer potency
Halogen substitutionsImprove antimicrobial efficacy

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